3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinoline ring, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 2-chloroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazolo[3,4-b]quinoline
- 1H-Pyrazolo[4,3-b]quinoline
- 1H-Pyrazolo[3,4-c]pyridine
Uniqueness
3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyrazole and quinoline structure, with a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring. Its molecular formula is C13H12N2, which contributes to its unique chemical properties and biological interactions.
Research indicates that this compound exhibits significant biological activities primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. It interacts with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells .
- Modulation of Biological Pathways : By binding to specific receptors and enzymes, the compound can alter signal transduction pathways related to cell proliferation and inflammation. This interaction can modulate cellular responses to stress and injury, contributing to its therapeutic potential.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been extensively studied. In vitro assays demonstrated that the compound significantly inhibits NO production in LPS-induced RAW 264.7 cells, with an IC50 value comparable to established anti-inflammatory agents like 1400 W .
Table 1: Summary of Anti-inflammatory Activity
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | ~0.39 | Inhibition of iNOS and COX-2 |
Positive Control (1400 W) | - | iNOS inhibition |
Anticancer Potential
Emerging studies suggest that derivatives of pyrazoloquinolines, including this compound, exhibit anticancer properties. The compound's ability to inhibit cell proliferation has been linked to its effect on various cancer cell lines. For instance, it has shown promise in reducing viability in breast cancer cells by inducing apoptosis through modulation of apoptotic markers .
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Study on Inflammatory Models : A recent study evaluated the anti-inflammatory effects of pyrazoloquinoline derivatives in carrageenan-induced edema models. The results indicated significant reduction in edema comparable to indomethacin treatment .
- Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. This suggests potential for further development as an anticancer agent .
Properties
CAS No. |
654650-56-3 |
---|---|
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-methyl-1-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H15N3/c1-12-15-11-18-16-10-6-5-9-14(16)17(15)20(19-12)13-7-3-2-4-8-13/h2-10,18H,11H2,1H3 |
InChI Key |
BAOQPLAPHANSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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